molecular formula C10H9ClN2 B2689497 5-chloro-2-(1H-pyrrol-1-yl)aniline CAS No. 15814-76-3

5-chloro-2-(1H-pyrrol-1-yl)aniline

Cat. No.: B2689497
CAS No.: 15814-76-3
M. Wt: 192.65
InChI Key: BSNLODLNAJXRMB-UHFFFAOYSA-N
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Description

5-chloro-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 g/mol . It is a heterocyclic aromatic amine, characterized by the presence of a pyrrole ring attached to a chlorinated aniline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrrole under specific conditions. The nitro group is first reduced to an amine, followed by a nucleophilic substitution reaction where the pyrrole ring is introduced . The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic route is optimized for higher yields and purity. The process is carefully controlled to ensure consistent product quality, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1H-pyrrol-1-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce a wide range of functional groups, resulting in diverse chemical entities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated anilines and pyrrole derivatives, such as 5-chloro-2-(1H-pyrazol-1-yl)aniline and 5-chloro-2-(1H-imidazol-1-yl)aniline .

Uniqueness

What sets 5-chloro-2-(1H-pyrrol-1-yl)aniline apart is its specific combination of a chlorinated aniline with a pyrrole ring, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNLODLNAJXRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15814-76-3
Record name 15814-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10 g of sodium hydrosulfite are added portionwise to a stirred solution of 10.0 g (0.045 mole) of 1-(4-chloro-2-nitrophenyl)pyrrole, 200 ml. of tetrahydrofuran and 100 ml. of water, and the solution is heated on a steam bath for 5 minutes. An additional 10 g of sodium hydrosulfite are added and the solution is again heated on a steam bath for 5 minutes. Then 23 g more of sodium hydrosulfite and a solution of 200 ml. of ethanol in 250 ml. of water are added and heated for 5 minutes on a steam bath. The organic solvents are distilled, leaving a suspension of a tan solid. The solid is filtered, washed with water, dried, and recrystallized from hexane to give yellow needles, m.p. 89°-90°C. of 1-(2-amino-4-chlorophenyl)pyrrole.
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